5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine

描述

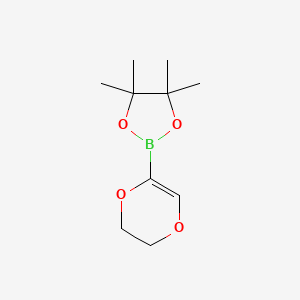

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine (CAS: 517874-21-4), also known as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine, is a boronate ester derivative with the molecular formula C₁₄H₁₉BO₄ and a molecular weight of 262.1093 g/mol . Its structure consists of a 2,3-dihydro-1,4-dioxine (benzodioxane) ring fused to a pinacol boronate ester group, which enhances its stability and utility in cross-coupling reactions. Key physical properties include:

- Melting Point: 171.7°C

- Boiling Point: 360.2°C at 760 mmHg

- Vapor Pressure: 4.67 × 10⁻⁵ mmHg at 25°C

- Density: 1.13 g/cm³

- Solubility: Likely soluble in organic solvents like dichloromethane or tetrahydrofuran, similar to related boronate esters .

The compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocycles, critical in pharmaceutical and materials science applications .

属性

IUPAC Name |

2-(2,3-dihydro-1,4-dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)8-7-12-5-6-13-8/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUXXLGCBJLNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=COCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046811-97-5 | |

| Record name | 2-(5,6-dihydro-1,4-dioxin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine typically involves the formation of the dioxaborolane ring through a borylation reaction. This reaction can be carried out using pinacolborane (HBpin) in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Cross-Coupling Reactions

The boronate group facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, to form carbon-carbon bonds. These reactions often employ aryl halides or triflates as coupling partners.

Example Reactions

-

Mechanistic Insights :

Functional Group Transformations

The dihydrodioxine scaffold and boronate group allow selective modifications:

Oxidation/Reduction

-

The aldehyde derivative (e.g., 2,3-dihydrothieno[3,4-b] dioxine-5-carbaldehyde) can be reduced to alcohols or oxidized to carboxylic acids under standard conditions .

Cyanoacetylation

-

Reaction with cyanoacetic acid and ammonium acetate in acetic acid/toluene yields acrylic acid derivatives (e.g., for optoelectronic materials) .

Borylation and Transmetallation

The compound serves as a boron source in metal-catalyzed borylation reactions:

Stille Coupling

-

Reacts with stannanes (e.g., tributylstannyl derivatives) in the presence of Pd(dppf)Cl₂ to form coupled products .

Borylation of Aromatic Systems

科学研究应用

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1,4-dioxine involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. Additionally, the compound’s structure allows it to participate in electron transfer processes, making it useful in catalytic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of aryl/heteroaryl boronate esters. Below is a detailed comparison with analogous structures:

Key Observations:

Structural Diversity :

- The dihydro-1,4-dioxine core (target compound) provides a rigid, oxygen-rich framework, enhancing thermal stability (mp = 171.7°C) compared to benzofuran (mp = 72–73°C) or pyridinyl-morpholine (mp = 132–135°C) derivatives .

- Benzoic acid derivatives (e.g., Entry 5) exhibit higher polarity due to the carboxylic acid group, improving solubility in polar solvents .

Reactivity in Cross-Couplings :

- All compounds participate in Suzuki-Miyaura reactions , but their electronic and steric profiles influence coupling efficiency. For example, electron-rich systems like the dihydrodioxine may require tailored catalytic conditions .

Applications :

- Dihydrodioxine derivatives are favored in synthesizing chiral ligands and antioxidants due to their stereochemical stability .

- Benzofuran boronate esters are utilized in OLED materials, leveraging their planar aromatic systems .

Research Findings and Industrial Relevance

- Suzuki-Miyaura Coupling: The target compound has been employed in synthesizing complex heterocycles, such as benzoxazepines (e.g., tert-butyl 7-(6-amino-4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate), demonstrating its versatility in drug discovery pipelines .

- Thermal Stability : The high melting point (171.7°C) and boiling point (360.2°C) make it suitable for high-temperature reactions, a critical advantage over less stable boronate esters .

生物活性

The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

- Molecular Formula : C13H17BN2O

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine

Antimicrobial Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria : Compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)-2,3-dihydro-1,4-dioxine have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

- Inhibition of Tumor Growth : Studies show that certain analogs can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil . The selectivity index indicates a favorable therapeutic window.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Tetramethyl Dioxaborolane) | MDA-MB-231 | 0.126 | >20 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 | - |

The proposed mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through caspase activation.

- Inhibition of Metastasis : Studies indicate a significant reduction in lung metastasis in animal models treated with this compound .

Pharmacokinetics and Toxicity

A pharmacokinetic study demonstrated moderate exposure and slow elimination in vivo:

- Cmax : 592 ± 62 mg/mL

- Half-life : >12 hours

- Toxicity Assessment : In vivo toxicity studies showed acceptable safety profiles at doses up to 800 mg/kg without significant adverse effects .

Comparative Efficacy

In comparative studies against known anticancer agents:

| Compound | Efficacy Against Tumor Growth | Toxicity Profile |

|---|---|---|

| Dioxaborolane Derivative | High efficacy with low toxicity | Favorable |

| Standard Chemotherapy (e.g., Doxorubicin) | Moderate efficacy with higher toxicity | Less favorable |

常见问题

Q. What are the optimal conditions for synthesizing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-dioxine?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or Miyaura borylation. Key steps include:

- Precursor Preparation : Use 2,3-dihydro-1,4-dioxine derivatives with halogen substituents (e.g., bromo or iodo) as starting materials.

- Borylation : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ethanol yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and thermal properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm the boronate ester structure. For example, the pinacol boron group shows a singlet at ~1.3 ppm in NMR and ~25 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~265.2 g/mol).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points (comparable analogs: 96–232°C depending on substituents ).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Store at 0–6°C in airtight, amber glass containers to prevent hydrolysis .

- Waste Disposal : Neutralize boron-containing waste with aqueous NaOH (1M) before disposal via certified hazardous waste services .

Q. How does this compound’s reactivity compare to other boronate esters?

Methodological Answer:

- Electrophilic Reactivity : The electron-rich 1,4-dioxine ring enhances stability but reduces reactivity in Suzuki couplings compared to phenylboronates. Use PdCl₂(PPh₃)₂ with higher catalyst loadings (5 mol%) .

- Hydrolysis Sensitivity : Test stability in aqueous media (pH 4–10). Degradation rates increase under acidic conditions (half-life <1 hour at pH 4) .

Q. What analytical techniques are used to detect impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA : Use a C18 column with UV detection at 254 nm. Monitor for residual pinacol (retention time ~3.5 min) or unreacted precursors .

- ICP-MS : Quantify trace palladium (<10 ppm) using inductively coupled plasma mass spectrometry .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the boron center (f⁺ = 0.12) is more reactive than the dioxine oxygen .

- Molecular Dynamics (MD) : Simulate transition states with Pd catalysts to predict coupling efficiency. Substituents on the dioxine ring (e.g., electron-withdrawing groups) reduce steric hindrance .

Q. What experimental designs address contradictions in reported stability data?

Methodological Answer:

- Controlled Degradation Study : Expose the compound to varying temperatures (25–60°C), humidity (20–80% RH), and light (UV vs. dark). Monitor degradation via NMR and LC-MS .

- Data Reconciliation : Compare results across labs using standardized buffers (e.g., PBS pH 7.4) and validate with inter-laboratory calibration .

Q. How can this compound be applied in synthesizing heterocyclic drug candidates?

Methodological Answer:

- Target Synthesis : Couple with halogenated pyridines or quinolines to generate boron-containing heterocycles. Optimize yields (>70%) using microwave-assisted heating (120°C, 30 min) .

- Biological Testing : Screen for kinase inhibition (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Q. How does the compound’s electronic structure influence its performance in photoredox catalysis?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure redox potentials (E₁/₂) in acetonitrile. The dioxine ring lowers the LUMO energy (−1.2 V vs. SCE), enhancing electron-deficient reactivity .

- Transient Absorption Spectroscopy : Track excited-state lifetimes (<10 ns) to assess suitability for visible-light-mediated reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。